

Application Notes and Protocols for Quantification of Urinary Cystatin C using ELISA

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Compound of Interest

Compound Name: Cystostatin

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Introduction

Cystatin C is a non-glycosylated, low molecular weight (13.36 kDa) cysteine protease inhibitor produced at a constant rate by all nucleated cells.[1][2] It is freely filtered by the glomerulus and subsequently reabsorbed and catabolized by the proximal tubular cells.[2][3] Consequently, the concentration of Cystatin C in the urine can serve as a sensitive biomarker for kidney function, particularly for assessing the glomerular filtration rate (GFR).[4] Elevated urinary Cystatin C levels can be indicative of renal tubular damage and impaired renal function. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for the quantitative determination of Cystatin C in various biological fluids, including urine. This document provides detailed application notes and protocols for the quantification of human Cystatin C in urine samples using a sandwich ELISA format.

I. Principle of the Assay

The sandwich ELISA is a common and robust method for quantifying specific antigens. The assay utilizes a pair of antibodies that recognize different epitopes on the Cystatin C protein. One antibody is pre-coated onto the wells of a microplate to capture Cystatin C from the sample. A second, detection antibody, which is typically conjugated to an enzyme such as horseradish peroxidase (HRP), binds to the captured Cystatin C. Following a series of

incubation and washing steps, a substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal. The intensity of the color is directly proportional to the concentration of Cystatin C in the sample. A standard curve is generated using known concentrations of recombinant human Cystatin C, from which the concentration of Cystatin C in the unknown urine samples can be interpolated.

II. Experimental Protocols

This section outlines the necessary steps for sample preparation and the ELISA procedure. It is recommended that all standards, controls, and samples be assayed in duplicate.

A. Sample Collection and Preparation

Proper sample handling is crucial for accurate and reproducible results.

- **Urine Collection:** Collect urine samples in a sterile container.
- **Particulate Removal:** To remove any particulates, centrifuge the urine samples at 1,000 x g for 15 minutes at 2-8°C.
- **Supernatant Collection:** Carefully collect the supernatant for the assay.
- **Sample Storage:** It is recommended to use fresh urine samples. However, if immediate analysis is not possible, samples can be stored at -20°C or -70°C for up to 3 months. Avoid repeated freeze-thaw cycles.
- **Sample Dilution:** Urine samples generally require dilution with an appropriate assay diluent or dilution buffer provided in the ELISA kit. A common starting dilution is 1:20 (e.g., 20 µL of urine sample + 380 µL of Dilution Buffer). However, the optimal dilution factor may vary and should be determined empirically for the specific samples and ELISA kit being used.

B. ELISA Assay Procedure

The following is a general protocol for a sandwich ELISA. Specific incubation times, temperatures, and reagent volumes may vary between different commercial kits. Always refer to the manufacturer's instructions for the specific kit being used.

- **Reagent Preparation:** Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer, standards, and detection antibody as instructed in the kit manual.
- **Standard and Sample Addition:** Add a specified volume (typically 50-100 μ L) of diluted standards, urine samples, and a blank (dilution buffer) to the appropriate wells of the antibody-coated microplate.
- **Incubation:** Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes to 3 hours at room temperature or 37°C).
- **Washing:** Aspirate or decant the solution from each well and wash the wells multiple times (typically 3-5 times) with the prepared wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining wash buffer.
- **Detection Antibody Addition:** Add the enzyme-conjugated detection antibody to each well.
- **Second Incubation:** Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes to 1 hour).
- **Second Washing:** Repeat the washing step as described in step 4.
- **Substrate Addition:** Add the substrate solution (e.g., TMB) to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.
- **Stopping the Reaction:** Add a stop solution to each well to terminate the enzyme-substrate reaction. This will typically change the color of the solution (e.g., from blue to yellow).
- **Absorbance Measurement:** Immediately read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader. A reference wavelength (e.g., 540 nm or 570 nm) may also be used for correction.

III. Data Presentation

The performance characteristics of commercially available human Cystatin C ELISA kits suitable for urine analysis are summarized below.

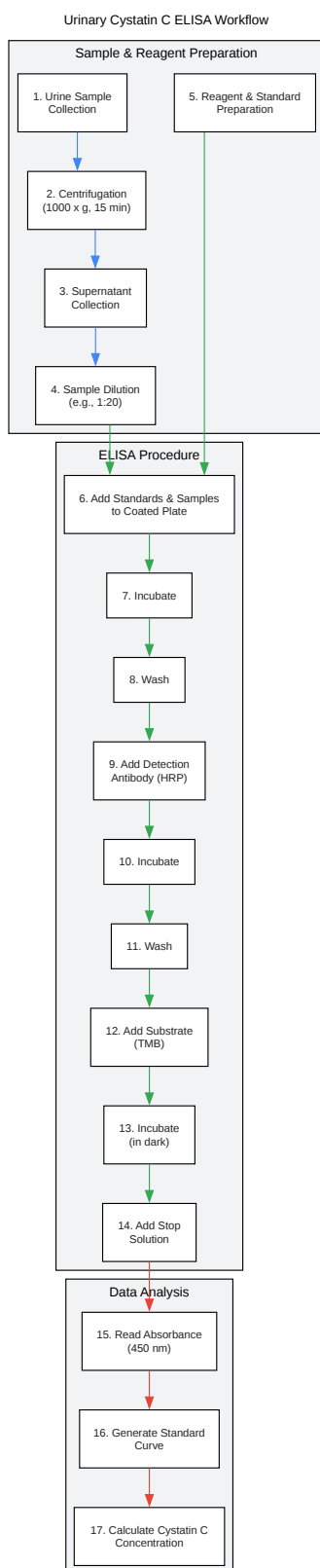
Parameter	Kit 1 (R&D Systems)	Kit 2 (BioVendor)	Kit 3 (Elabscience)	Kit 4 (Eagle Biosciences)	Kit 5 (Abcam)
Assay Type	Solid Phase Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich ELISA	Sandwich (quantitative) ELISA
Sample Type	Urine, Serum, Plasma, etc.	Urine, Serum, Plasma, CSF	Urine, Serum, Plasma, Saliva	Urine, Serum, Plasma	Urine, Serum, Plasma, Milk, etc.
Assay Range	3.1 - 100 ng/mL	200 - 10,000 ng/mL (undiluted standard)	0.31 - 20 ng/mL	Not Specified	0.312 - 20 ng/mL
Sensitivity	0.227 ng/mL	0.25 ng/mL	0.04 ng/mL	Not Specified	< 10 pg/mL
Assay Duration	4.5 hours	< 2 hours	Not Specified	1 hour	Not Specified
Sample Volume	50 µL	10 µL	50 µL	100 µL	Not Specified
Intra-assay CV	Not Specified	3.4%	< 10%	Not Specified	Not Specified
Inter-assay CV	Not Specified	6.9%	< 10%	Not Specified	Not Specified

Note: The data presented in this table is compiled from the provided search results and may vary between specific kit lots and manufacturers. Always refer to the product-specific datasheet for the most accurate and up-to-date information.

IV. Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the quantification of urinary Cystatin C using a sandwich ELISA.

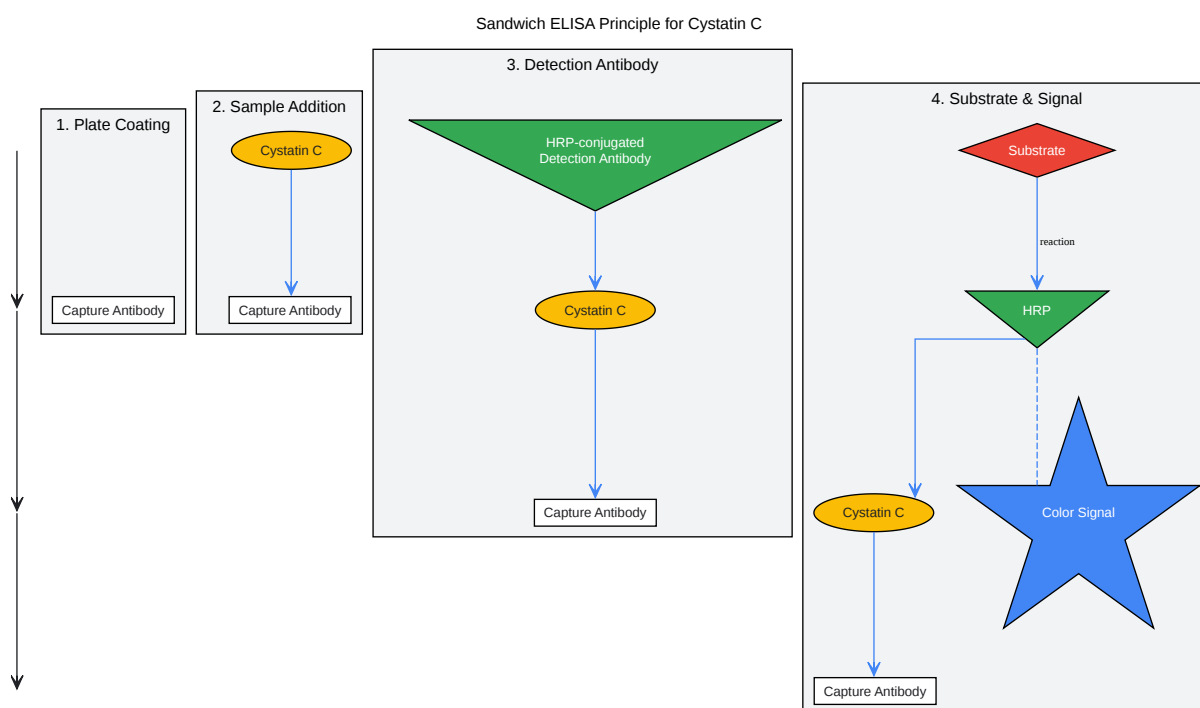


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Caption: Workflow for urinary Cystatin C quantification by ELISA.

Sandwich ELISA Principle Diagram

This diagram illustrates the principle of the sandwich ELISA for Cystatin C detection.



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Caption: Principle of sandwich ELISA for Cystatin C detection.

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